molecular formula C21H17FN2O4S2 B6535282 2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1040638-91-2

2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B6535282
CAS RN: 1040638-91-2
M. Wt: 444.5 g/mol
InChI Key: OWDCICCUUUFQHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The benzodioxole and thiazole rings are likely to contribute to the compound’s rigidity and could influence its interactions with other molecules. The fluorophenyl group could also play a role in these interactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in it. For example, the acetamide group could undergo hydrolysis to produce an acid and an amine. The sulfanyl group could be oxidized to a sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the benzodioxole and thiazole rings could influence its solubility and stability. The fluorophenyl group could affect its lipophilicity, which is an important property in drug design .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c22-15-4-1-13(2-5-15)9-23-20(26)8-16-10-29-21(24-16)30-11-17(25)14-3-6-18-19(7-14)28-12-27-18/h1-7,10H,8-9,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDCICCUUUFQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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